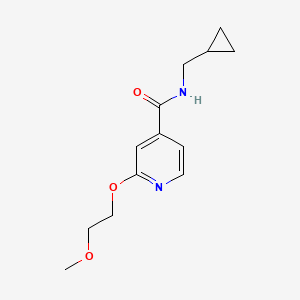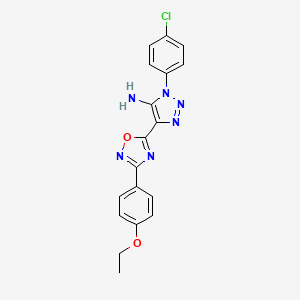
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-2-chloro-6-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-2-chloro-6-fluorobenzamide, commonly known as CB-839, is a potent and selective inhibitor of glutaminase, an enzyme responsible for catalyzing the conversion of glutamine to glutamate. CB-839 has shown promising results in preclinical studies as a potential treatment for various types of cancer, including breast cancer, pancreatic cancer, and non-small cell lung cancer.
Aplicaciones Científicas De Investigación
Antibacterial and Antimicrobial Activities
Research on similar compounds, such as fluorobenzamides and phenoxybenzamide derivatives, has shown promising antibacterial and antimicrobial properties. For instance, studies on fluorine-containing thiadiazolotriazinones and fluorobenzamides have demonstrated significant activity against a range of bacterial strains. These findings suggest potential applications of N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-2-chloro-6-fluorobenzamide in developing new antibacterial agents or coatings with enhanced efficacy and specificity (Holla, Bhat, & Shetty, 2003), (Desai, Rajpara, & Joshi, 2013).
Photochemical Properties and Photostability
The inclusion of fluorine atoms within the molecular structure of benzamides has been shown to affect their photochemical behaviors significantly. Studies on fluorinated quinolone derivatives highlight the impact of fluorination on photodegradation pathways, which could be relevant for designing light-sensitive therapeutic agents or materials with controlled degradation under UV exposure (Fasani et al., 1999).
Biochemical Transformations and Mechanistic Insights
The transformation of phenolic compounds to benzoates through processes such as carboxylation and dehydroxylation has been explored in environmental and biochemical contexts. Studies using fluorophenols as analogues to investigate these transformations provide insights into the mechanistic pathways involved. Such research could inform the development of bioremediation strategies or synthetic methodologies where N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-2-chloro-6-fluorobenzamide and related compounds play a pivotal role (Genthner, Townsend, & Chapman, 1989).
Material Science and Polymer Research
The synthesis and characterization of polymers incorporating phenoxybenzamide units demonstrate the utility of these compounds in creating materials with desirable properties such as high thermal stability, mechanical strength, and chemical resistance. The research into semiaromatic polyamides and their applications in composite materials or as compatibilizers offers a glimpse into how N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-2-chloro-6-fluorobenzamide could be utilized in advanced material design and engineering (Zhang et al., 2017).
Propiedades
IUPAC Name |
N-[4-(2-carbamoylphenoxy)but-2-ynyl]-2-chloro-6-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O3/c19-13-7-5-8-14(20)16(13)18(24)22-10-3-4-11-25-15-9-2-1-6-12(15)17(21)23/h1-2,5-9H,10-11H2,(H2,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKFAZDAEXYNDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)OCC#CCNC(=O)C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-2-chloro-6-fluorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,1-benzoxazole-5-carboxamide](/img/structure/B2575508.png)


![2-chloro-N-{spiro[1,3-benzodioxole-2,1'-cyclopentane]-6-yl}acetamide](/img/structure/B2575512.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2575513.png)
![ethyl 3-carbamoyl-2-(cyclohexanecarboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2575514.png)
![5-(2-methylprop-2-en-1-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2575515.png)

![2-phenoxy-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2575519.png)
![3-(3,4-Dimethoxyphenyl)-6-(naphthalen-1-ylmethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2575520.png)


![3-(4-methoxyphenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propanamide](/img/structure/B2575527.png)